Peldesine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La peldesina se puede sintetizar mediante un proceso de varios pasos que implica la condensación de derivados apropiados de pirrol y pirimidina. Los pasos clave suelen incluir:

Formación del núcleo pirrolo[3,2-d]pirimidina: Esto implica la ciclización de un derivado de pirrol con un precursor de pirimidina en condiciones ácidas o básicas.

Introducción del grupo 3-piridilmetil: Este paso implica la alquilación del núcleo pirrolo[3,2-d]pirimidina con un haluro de piridilmetil en presencia de una base como el carbonato de potasio.

Métodos de producción industrial

La producción industrial de peldesina implica la ampliación de las rutas sintéticas mencionadas anteriormente. El proceso requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen:

Temperatura y tiempo de reacción: Optimizar estos parámetros para maximizar el rendimiento.

Métodos de purificación: Utilizar técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Consideraciones de seguridad y ambientales: Asegurar que el proceso sea seguro y respetuoso con el medio ambiente.

Análisis De Reacciones Químicas

Tipos de reacciones

La peldesina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La peldesina se puede oxidar para formar varios productos de oxidación.

Reducción: La reducción de peldesina puede conducir a la formación de derivados reducidos.

Sustitución: La peldesina puede experimentar reacciones de sustitución nucleófila, particularmente en el grupo piridilmetil.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de peldesina .

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición enzimática y el metabolismo de los nucleósidos.

Biología: Investigado por sus efectos sobre la proliferación de células T y la modulación inmunitaria.

Medicina: Explorado como un posible agente terapéutico para infecciones por el virus de la inmunodeficiencia humana, psoriasis, artritis reumatoide y linfoma cutáneo de células T.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como herramienta de investigación en el descubrimiento de fármacos

Mecanismo De Acción

La peldesina ejerce sus efectos inhibiendo la enzima fosforilasa de nucleósidos de purina. Esta inhibición conduce a la acumulación de desoxiguanosina trifosfato, que a su vez inhibe la reductasa de ribonucleótidos y la síntesis de ADN. El objetivo molecular principal de la peldesina es la enzima fosforilasa de nucleósidos de purina, y las vías involucradas incluyen la vía de rescate de purinas y la síntesis de ADN .

Comparación Con Compuestos Similares

La peldesina pertenece a la clase de compuestos conocidos como pirrolopirimidinas. Los compuestos similares incluyen:

Forodesina: Otro inhibidor de la fosforilasa de nucleósidos de purina con aplicaciones terapéuticas similares.

Immucillin-H: Un potente inhibidor de la fosforilasa de nucleósidos de purina con una estructura química diferente.

BCX-1777: Un compuesto relacionado con propiedades inhibitorias enzimáticas similares

Actividad Biológica

Peldesine, also known as BCX-34, is a small molecule drug classified as a purine nucleoside phosphorylase (PNP) inhibitor. It has been primarily investigated for its immunosuppressive properties and potential therapeutic applications in neoplasms, particularly in T-cell malignancies such as cutaneous T-cell lymphoma (CTCL). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical trial results, and relevant pharmacokinetic data.

This compound functions by inhibiting purine nucleoside phosphorylase (PNP), an enzyme crucial in the purine salvage pathway. By blocking this enzyme, this compound disrupts the metabolism of purine nucleotides, leading to the selective depletion of T-cells, which is particularly beneficial in treating T-cell proliferative disorders. This mechanism is significant in both cancer therapy and in managing autoimmune diseases by modulating immune responses .

Cutaneous T-Cell Lymphoma (CTCL)

A pivotal study assessed the efficacy of this compound in a 1% dermal cream formulation for patients with patch and plaque phase CTCL. The randomized, double-blind, placebo-controlled trial involved 90 patients who applied either the this compound cream or a placebo twice daily for up to 24 weeks. The results indicated that 28% of patients treated with this compound showed a response (complete or partial clearance), compared to a 24% response rate in the placebo group (P = 0.677). Although this compound did not demonstrate statistically significant superiority over placebo, it marked the first published controlled trial for CTCL treatment .

| Study | Treatment | Response Rate | Control Response Rate | P-Value |

|---|---|---|---|---|

| CTCL Trial | This compound 1% cream | 28% (12/43) | 24% (11/46) | 0.677 |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics when administered orally. The drug's pharmacodynamics indicate that it effectively reduces T-cell counts, which correlates with its immunosuppressive activity. Early clinical trials reported an acceptable safety profile with manageable side effects, making it a candidate for further development despite some limitations observed in efficacy .

Case Study: Efficacy in T-Cell Disorders

In another investigation focusing on PNP inhibitors, researchers highlighted that this compound has shown potential not only in CTCL but also in other T-cell malignancies. The study emphasized the need for further exploration into combination therapies that might enhance its efficacy when used alongside other treatments targeting similar pathways .

Propiedades

IUPAC Name |

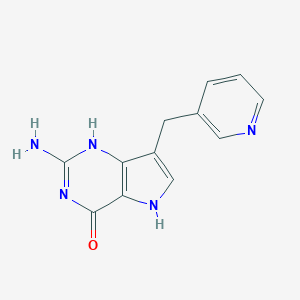

2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12/h1-3,5-6,15H,4H2,(H3,13,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHVAKFYAHLCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158107 | |

| Record name | Peldesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133432-71-0 | |

| Record name | Peldesine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133432-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peldesine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133432710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peldesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peldesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELDESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B646RJ70F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.